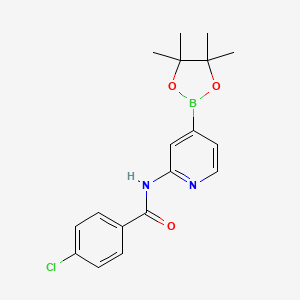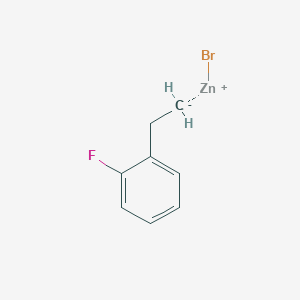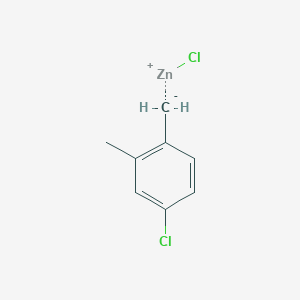
2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester, also known as CPBP, is a small molecule synthesized from 4-chlorobenzamidine, pyridine-4-boronic acid pinacol ester, and a coupling reagent. It is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. CPBP is used in a wide range of scientific research applications, including drug discovery, catalysis, and material science.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester has a wide range of scientific research applications. It has been used in drug discovery to identify new compounds with potential therapeutic properties. It has also been used in catalysis to improve the efficiency of chemical reactions. In material science, this compound has been used to synthesize new materials with tailored properties.
Wirkmechanismus
2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester is a small molecule that is able to bind to a variety of proteins and enzymes. It is able to interact with proteins through hydrophobic, electrostatic, and hydrogen-bonding interactions. These interactions allow this compound to modulate the activity of the proteins and enzymes it binds to, which in turn affects the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the proteins and enzymes it binds to. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, hormones, and neurotransmitters. It has also been shown to affect the expression of genes involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester in lab experiments include its stability, solubility, and low cost. It is also relatively easy to synthesize, which makes it an attractive option for researchers. The main limitation of this compound is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
For 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester include its use in drug discovery, catalysis, and material science. It could also be used to study the structure and function of proteins and enzymes, and to develop new therapeutic compounds. Additionally, this compound could be used to study the effects of small molecules on gene expression and cell signaling pathways.
Synthesemethoden
The synthesis of 2-(4-Chlorobenzamido)pyridine-4-boronic acid pinacol ester involves the reaction of 4-chlorobenzamidine with pyridine-4-boronic acid pinacol ester using a coupling reagent. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature. The reaction yields a white solid that can be purified by recrystallization.
Eigenschaften
IUPAC Name |
4-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClN2O3/c1-17(2)18(3,4)25-19(24-17)13-9-10-21-15(11-13)22-16(23)12-5-7-14(20)8-6-12/h5-11H,1-4H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIONHJYEGYYXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)


